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Compound of Interest

Compound Name: Methyl 2-hydroxydodecanoate

Cat. No.: B164382 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of methyl
2-hydroxydodecanoate, a fatty acid methyl ester with significance in various biological

contexts. This document details the analytical methodologies, presents key quantitative data,

and outlines a plausible synthetic route.

Compound Identification
Methyl 2-hydroxydodecanoate is an organic compound with the following identifiers:

IUPAC Name: methyl 2-hydroxydodecanoate[1][2]

Synonyms: Methyl 2-hydroxylaurate, 2-Hydroxydodecanoic acid methyl ester[1]

CAS Registry Number: 51067-85-7[1]

Molecular Formula: C₁₃H₂₆O₃[1]

Molecular Weight: 230.34 g/mol [1]

Spectroscopic Data
The structural confirmation of methyl 2-hydroxydodecanoate relies on a combination of

spectroscopic techniques, primarily Mass Spectrometry (MS), Nuclear Magnetic Resonance
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(NMR) spectroscopy, and Infrared (IR) spectroscopy.

Mass Spectrometry (GC-MS)
Gas chromatography-mass spectrometry confirms the molecular weight and provides structural

information through fragmentation patterns. The electron ionization (EI) mass spectrum of

methyl 2-hydroxydodecanoate exhibits a characteristic fragmentation pattern.

Mass-to-Charge Ratio (m/z) Relative Intensity (%) Proposed Fragment Ion

230 Low [M]⁺ (Molecular Ion)

171 93.74

[M - C₃H₇O]⁺ or [M - 59]⁺

(Loss of methoxycarbonyl

group)

97 99.99 [C₆H₉O]⁺

90 35.61 [C₅H₆O₂]⁺

83 70.49 [C₆H₁₁]⁺

69 38.56 [C₅H₉]⁺

Data sourced from PubChem, GC-MS (EI-B)[1]

A proposed fragmentation pathway is illustrated in the diagram below. The initial ionization

produces the molecular ion. Subsequent fragmentation often involves the cleavage of the bond

alpha to the hydroxyl group and the loss of the methoxycarbonyl group.

Methyl 2-hydroxydodecanoate [C13H26O3]+•
m/z = 230

 Ionization (EI)

[C10H20O]+•
m/z = 171 -COOCH3

[C6H9O]+
m/z = 97

 Rearrangement & Cleavage

Click to download full resolution via product page
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Proposed Mass Spectrometry Fragmentation Pathway

Nuclear Magnetic Resonance (NMR) Spectroscopy
While experimental spectra for methyl 2-hydroxydodecanoate are not readily available in

public databases, a predicted spectrum can be inferred from the analysis of analogous

structures, such as other fatty acid methyl esters.

2.2.1. ¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the protons in different

chemical environments.

Chemical Shift (δ,

ppm)
Multiplicity Integration Assignment

~4.1-4.2 Doublet of doublets 1H H-2 (CH-OH)

~3.7 Singlet 3H -OCH₃

~2.5 Singlet 1H -OH

~1.6 Multiplet 2H H-3 (-CH₂-)

~1.2-1.4 Broad multiplet 16H H-4 to H-11 (-CH₂-)₈

~0.9 Triplet 3H H-12 (-CH₃)

2.2.2. ¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum will show a signal for each carbon atom in a unique

environment.
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Chemical Shift (δ, ppm) Assignment

~175 C-1 (C=O)

~70 C-2 (CH-OH)

~52 -OCH₃

~34 C-3

~32 C-10

~29 C-4 to C-9

~25 C-11

~22 C-12

~14 C-13

Infrared (IR) Spectroscopy
The IR spectrum is used to identify the key functional groups present in the molecule.

Wavenumber (cm⁻¹) Intensity
Functional Group

Assignment

~3600-3200 Broad O-H stretch (hydroxyl group)

~2920, ~2850 Strong C-H stretch (aliphatic)

~1740 Strong C=O stretch (ester)

~1200, ~1100 Strong C-O stretch (ester and alcohol)

Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.

Synthesis of Methyl 2-Hydroxydodecanoate
A plausible two-step synthesis from dodecanoic acid is outlined below.
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Step 1: Bromination

Step 2: Nucleophilic Substitution & Esterification

Dodecanoic Acid

2-Bromododecanoic Acid

  Br2, PBr3

Methyl 2-hydroxydodecanoate

  1. NaOH(aq)
  2. CH3OH, H+ cat.

Click to download full resolution via product page

Synthetic Pathway for Methyl 2-hydroxydodecanoate

Protocol:

α-Bromination of Dodecanoic Acid: Dodecanoic acid is treated with bromine (Br₂) and a

catalytic amount of phosphorus tribromide (PBr₃) to yield 2-bromododecanoic acid.

Hydrolysis and Esterification: The resulting 2-bromododecanoic acid is then hydrolyzed with

an aqueous base (e.g., NaOH) to substitute the bromine with a hydroxyl group, forming 2-

hydroxydodecanoic acid. Subsequent Fischer-Speier esterification with methanol in the

presence of an acid catalyst (e.g., H₂SO₄) yields the final product, methyl 2-
hydroxydodecanoate.

Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation:
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Accurately weigh approximately 10 mg of the sample into a vial.

Dissolve the sample in 1 mL of a suitable solvent (e.g., hexane or dichloromethane).

If derivatization is required to increase volatility (though generally not necessary for this

compound), follow standard protocols for silylation (e.g., using BSTFA).

Instrumentation and Conditions:

Gas Chromatograph: Agilent 7890B GC or equivalent.

Mass Spectrometer: Agilent 5977A MSD or equivalent.

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Inlet Temperature: 250°C.

Oven Temperature Program:

Initial temperature: 70°C, hold for 2 minutes.

Ramp: 10°C/min to 280°C.

Hold: 5 minutes at 280°C.

MSD Transfer Line Temperature: 280°C.

Ion Source Temperature: 230°C.

Quadrupole Temperature: 150°C.

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: m/z 40-550.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation:

Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g.,

CDCl₃).

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Conditions:

Spectrometer: Bruker Avance III 500 MHz or equivalent.

Probe: 5 mm BBO probe.

Temperature: 298 K.

¹H NMR:

Pulse Program: zg30

Number of Scans: 16

Relaxation Delay: 1.0 s

Acquisition Time: 3.28 s

¹³C NMR:

Pulse Program: zgpg30

Number of Scans: 1024

Relaxation Delay: 2.0 s

Infrared (IR) Spectroscopy
Sample Preparation:
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Liquid Film: Place a drop of the neat liquid sample between two salt plates (NaCl or KBr).

Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄) and place in a solution cell.

Instrumentation and Conditions:

Spectrometer: PerkinElmer Spectrum Two FT-IR or equivalent.

Mode: Attenuated Total Reflectance (ATR) or transmission.

Scan Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16.

Biological Context: Role in Sphingolipid Metabolism
Methyl 2-hydroxydodecanoate is a derivative of 2-hydroxydodecanoic acid, a member of the

2-hydroxy fatty acid (2-OHFA) family. These fatty acids are integral components of

sphingolipids, which are crucial for maintaining the structural integrity of cell membranes and

are involved in cell signaling. The synthesis of 2-OHFAs is catalyzed by the enzyme Fatty Acid

2-Hydroxylase (FA2H). Dysregulation of this pathway has been implicated in various diseases,

including certain cancers and neurodegenerative disorders.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b164382?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b164382?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Fatty Acid
(e.g., Dodecanoic Acid)

Fatty Acid 2-Hydroxylase
(FA2H)

2-Hydroxy Fatty Acid
(e.g., 2-Hydroxydodecanoic Acid)

 Hydroxylation

Sphingolipid Synthesis

 Incorporation

Membrane Structure &
Cell Signaling
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Biosynthetic Pathway of 2-Hydroxy Fatty Acids

Conclusion
The structural elucidation of methyl 2-hydroxydodecanoate is achieved through a synergistic

application of modern spectroscopic techniques. This guide provides the foundational data and

methodologies for researchers working with this and similar fatty acid derivatives. The

presented protocols offer a starting point for laboratory analysis, and the biological context

highlights the importance of this class of molecules in cellular processes and disease.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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